molecular formula C8H5F3N2O3S B2410969 Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1021019-74-8

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B2410969
CAS No.: 1021019-74-8
M. Wt: 266.19
InChI Key: DUONANKGCSEAPC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is fused with a trifluoromethanesulfonate group. The compound is known for its significant applications in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate typically involves the reaction of imidazo[1,2-a]pyridine with trifluoromethanesulfonic anhydride. This reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is typically performed at low temperatures to prevent decomposition of the reactants and to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethanesulfonate group.

    Imidazo[1,2-a]pyrazine: A similar heterocyclic compound with a pyrazine ring instead of a pyridine ring.

    Imidazo[1,5-a]pyridine: Another isomer with the nitrogen atoms in different positions.

Uniqueness: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and a potent bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUONANKGCSEAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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